3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phenethyl-substituted pyrimidines: These compounds have a phenethyl group attached to the pyrimidine ring, similar to 3-methyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of the phenethyl group and the 3-methyl substitution confer distinct properties that can be exploited in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-13(19)11(9-16-14(17)20)12(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETBLMBPBKWHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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